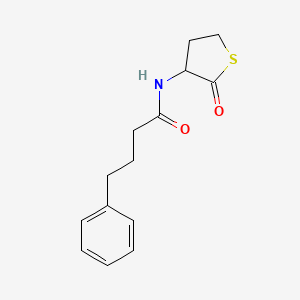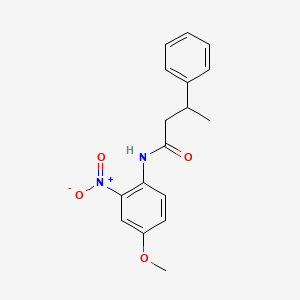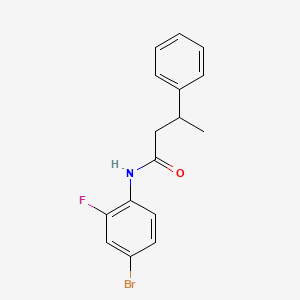![molecular formula C16H27N5O3S B3981141 4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B3981141.png)
4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Übersicht
Beschreibung
4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been the subject of extensive research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves the inhibition of several kinases such as PI3K, mTOR, and DNA-PK. These kinases are involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of these kinases leads to the suppression of these cellular processes, which can be beneficial in the treatment of several diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent inhibitory activity against several kinases such as PI3K, mTOR, and DNA-PK. Inhibition of these kinases leads to the suppression of various cellular processes such as cell growth, proliferation, and survival. This can be beneficial in the treatment of several diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine in lab experiments include its potent inhibitory activity against several kinases such as PI3K, mTOR, and DNA-PK. This makes it a valuable tool in the study of various cellular processes such as cell growth, proliferation, and survival. However, there are also some limitations to its use in lab experiments. One of the limitations is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its high cost, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine. One direction is the development of more potent and selective inhibitors of kinases such as PI3K, mTOR, and DNA-PK. This can lead to the development of more effective treatments for diseases such as cancer, autoimmune disorders, and inflammatory diseases. Another direction is the study of its potential applications in other fields such as agriculture and environmental science. Overall, the study of this compound has the potential to lead to significant advancements in various fields of science and medicine.
Wissenschaftliche Forschungsanwendungen
4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent inhibitory activity against several kinases such as PI3K, mTOR, and DNA-PK. These kinases play a crucial role in various cellular processes such as cell growth, proliferation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of several diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[4-ethyl-6-(4-ethylsulfonylpiperazin-1-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-3-14-13-15(18-16(17-14)20-9-11-24-12-10-20)19-5-7-21(8-6-19)25(22,23)4-2/h13H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCVYPOYBAYRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzoxazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3981068.png)


![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3981087.png)





![2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3981121.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981144.png)

![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)